molecular formula C12H12FN5O3 B14118996 (2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14118996
M. Wt: 293.25 g/mol
InChI Key: IKKXOSBHLYMWAE-LBVLNNNDSA-N
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Description

The compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves multi-step organic synthesis. The starting materials are often simple sugars and purine or pyrimidine bases. The key steps may include:

    Glycosylation: The attachment of the sugar moiety to the purine base.

    Fluorination: Introduction of the fluorine atom into the purine ring.

    Amination: Introduction of the amino group.

    Ethynylation: Addition of the ethynyl group.

    Hydroxymethylation: Introduction of the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for nucleoside analogs often involve large-scale organic synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions may occur at the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino and fluorine positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

Nucleoside analogs are used as building blocks in the synthesis of more complex molecules and as probes in chemical research.

Biology

In biological research, these compounds are used to study DNA and RNA synthesis and function.

Medicine

Nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication and interfere with cancer cell proliferation.

Industry

In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets may include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-5-(6-amino-2-chloropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
  • (2R)-5-(6-amino-2-bromopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Uniqueness

The presence of the fluorine atom in the compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” may confer unique properties such as increased metabolic stability and altered binding affinity to biological targets.

Properties

Molecular Formula

C12H12FN5O3

Molecular Weight

293.25 g/mol

IUPAC Name

(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6?,7?,12-/m1/s1

InChI Key

IKKXOSBHLYMWAE-LBVLNNNDSA-N

Isomeric SMILES

C#C[C@]1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO

Origin of Product

United States

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